2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Quinoline SAR

Scaffold selection challenge: Minor structural modifications significantly shift lipophilicity, confounding SAR. This compound (CAS 107027-43-0) features an 8-methyl group providing a quantifiable ΔXLogP3 of +0.4 versus the des-methyl analog, a critical control for membrane partitioning studies. Its NSC 40410 designation confirms NCI-60 repository history, facilitating comparative screening. Offered at ≥95% purity, the carboxylic acid handle enables direct amide, ester, and hydrazide library synthesis for kinase/HDAC inhibitor profiling. Reliable supply, ready for global shipment.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 107027-43-0
Cat. No. B024808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid
CAS107027-43-0
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C17H12ClNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21)
InChIKeyZMIYWPBMCVFZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-43-0): A Substituted Cinchoninic Acid Building Block for Medicinal Chemistry and Chemical Biology


2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-43-0, NSC 40410) is a synthetic quinoline-4-carboxylic acid (cinchoninic acid) derivative bearing a 4-chlorophenyl substituent at the 2-position and a methyl group at the 8-position of the quinoline core [1]. With a molecular formula of C₁₇H₁₂ClNO₂ and a molecular weight of 297.7 g/mol, this compound is classified within the broader 2-arylquinoline-4-carboxylic acid family—a scaffold recognized for its versatility in generating bioactive molecules across antimalarial, anticancer, antimicrobial, and anti-inflammatory indications [2]. The compound is commercially available from multiple reputable vendors including Santa Cruz Biotechnology (sc-282649), AKSci, and Hit2Lead, typically at ≥95% purity, and is intended exclusively for research use .

1
Quinoline-4-carboxylic acid scaffold for focused library synthesis and derivatization Carboxylic acid handle supports amide, ester, and hydrazide coupling
2
8-Methyl and 4-chlorophenyl substitution pattern enables controlled SAR exploration Distinct lipophilicity and steric profile versus des-methyl and ortho-chloro analogs
3
NCI DTP repository registration (NSC 40410) supports anticancer screening campaign proposals Institutional screening interest indicator; no public bioassay results disclosed

Why 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid Cannot Be Interchanged with Close Quinoline-4-carboxylic Acid Analogs


Within the 2-arylquinoline-4-carboxylic acid class, minor structural modifications produce measurably distinct physicochemical profiles that directly impact downstream synthetic utility and biological screening outcomes. The 8-methyl substituent on the target compound increases computed lipophilicity by ΔXLogP3 = +0.4 versus the des-methyl analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) [1]. The para-chloro substitution pattern on the 2-phenyl ring yields different intermolecular interactions compared to the ortho-chloro positional isomer (CAS 107027-38-3), as reflected in a 14.3°C boiling point differential . These differences in lipophilicity, steric bulk, and electronic distribution mean that structure-activity relationships (SAR) established for one analog cannot be assumed transferable to another—a critical consideration when selecting building blocks for focused library synthesis, lead optimization campaigns, or SAR-by-catalog approaches [2].

Des-methyl analog Lipophilicity and membrane partitioning may shift meaningfully. ΔXLogP3 of +0.4 can alter cell-based assay outcomes; SAR established for the 8-H scaffold may not transfer directly.
Ortho-chloro isomer Intermolecular packing and solubility behavior may differ. Chromatographic retention and crystallization outcomes can diverge; molecular recognition events may be affected by altered dipole orientation.
Non-acidic analogs Derivatization routes via the 4-COOH handle are unavailable. Conjugation strategies and polarity-tuning options are lost; synthetic intermediate tracking by MS may require alternative mass tags.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (107027-43-0) Versus Closest Analogs


Elevated Lipophilicity (XLogP3) of the 8-Methyl Congener Versus Des-Methyl Analog

The presence of the 8-methyl substituent on the target compound increases its computed lipophilicity by +0.4 log units compared to the des-methyl analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9). Specifically, the target compound exhibits an XLogP3-AA of 4.4 [1], whereas the des-methyl analog records an XLogP3-AA of 4.0 [2]. Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) and rotatable bond counts (2), confirming that the lipophilicity differential is attributable specifically to the 8-methyl group rather than to changes in hydrogen bonding capacity or molecular flexibility.

Lipophilicity Shift
Head-to-head
ΔXLogP3 = +0.4
Supports lipophilicity-driven SAR differentiation
Target XLogP3-AA 4.4 vs. des-methyl analog 4.0
Lipophilicity Drug-likeness Quinoline SAR

Para-Chloro Versus Ortho-Chloro Positional Isomer Differentiation by Boiling Point

The target compound (para-chloro isomer, CAS 107027-43-0) exhibits a boiling point of 491.2°C at 760 mmHg , which is 14.3°C higher than its ortho-chloro positional isomer 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-38-3, boiling point 476.9°C at 760 mmHg) . Both compounds share identical molecular formulas (C₁₇H₁₂ClNO₂), molecular weights (297.7 g/mol), and computed XLogP3-AA values (4.4), confirming that the observed boiling point differential arises from differences in intermolecular packing, dipole moment orientation, and/or crystal lattice energy driven by the chloro substituent position on the 2-aryl ring.

Boiling Point Differential
Head-to-head
ΔT_b = +14.3°C
Indicates distinct intermolecular interaction profiles
Para-chloro vs. ortho-chloro isomer comparison
Thermal properties Positional isomerism Intermolecular interactions

Molecular Weight Advantage Over the Des-Methyl Scaffold for Synthetic Intermediate Tracking

At 297.7 g/mol, the target compound has a molecular weight 14.0 g/mol higher than the des-methyl analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (MW 283.71 g/mol, CAS 5466-31-9) [1][2]. This 14-unit mass increment, corresponding precisely to one methylene (CH₂) group, provides a distinctive mass spectrometric signature that facilitates unambiguous reaction monitoring and product identification by LC-MS or GC-MS when the 8-methyl compound is used as a synthetic intermediate. The target compound's GC-MS spectrum shows a base peak at m/z 297 with characteristic isotopic pattern from the single chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio at m/z 297/299) [1].

MS Signature Offset
Head-to-head
ΔMW = +14.0 g/mol
Built-in LC-MS tracer for synthetic intermediate tracking
GC-MS base peak m/z 297 with characteristic Cl isotope pattern
Molecular weight Mass spectrometry Synthetic intermediate

NSC Registration Status as an Indicator of Prior NCI Screening Interest

The target compound bears the National Service Center (NSC) number NSC 40410 , indicating that it was formally accessioned into the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository at some point. While no public bioassay results are available for this specific NSC entry, the NSC designation is a meaningful differentiator: among the structurally closest analogs, the des-methyl compound 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) does not carry a publicly listed NSC number [1], and the ortho-chloro isomer (CAS 107027-38-3) similarly lacks an NSC assignment. Other quinoline-4-carboxylic acids with NSC numbers (e.g., NSC 368390, brequinar sodium; NSC 339768, a 6-fluoro-2-aryl analog) have been associated with confirmed antitumor activity in the NCI screen [2].

NCI Repository Status
Class-level
NSC 40410 Assigned
Supports procurement justification for screening campaigns
No public bioassay results; closest analogs lack NSC numbers
NCI screening NSC number Anticancer history

Carboxylic Acid Functional Group as a Versatile Derivatization Handle Distinguished from Non-Acidic Analogs

The 4-carboxylic acid group on the target compound provides a direct synthetic handle for amide, ester, hydrazide, or hydroxamic acid formation without requiring protecting group manipulations on the quinoline core. This contrasts with quinoline analogs that bear the carboxylic acid at alternative positions (e.g., quinoline-2-carboxylic or quinoline-3-carboxylic acids) where steric and electronic environments at the reactive center differ substantially . Within the 2-arylquinoline-4-carboxylic acid series, published work demonstrates that the carboxylic acid can be efficiently converted to hydrazide-hydrazones with antimicrobial activity (MIC values of 4–128 µg/mL depending on substitution) [1], to amides with antiplasmodial activity [2], and to carboxylate esters for prodrug strategies. The target compound's LogP of 5.50 (as reported by Hit2Lead) positions it at the upper boundary of Lipinski-compliant space, meaning that derivatization at the carboxylic acid can be employed to systematically tune lipophilicity downward for improved drug-like properties.

Derivatization Vector
Class-level
4-COOH Position
Well-precedented handle for polarity-tuning modifications
Literature-validated amide/hydrazide coupling protocols available
Derivatization Amide coupling Chemical probe synthesis

Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (107027-43-0)


Focused Quinoline-4-carboxylic Acid Library Synthesis for Kinase or HDAC Inhibitor Discovery

The target compound serves as a core scaffold for generating focused libraries of amides, esters, and hydrazides via the carboxylic acid handle. Given that 2-arylquinoline-4-carboxylic acid derivatives have demonstrated activity as EGFR kinase inhibitors (IC₅₀ range 1.11–16.01 µM in vitro) [1] and as HDAC inhibitors (e.g., compound D28 with HDAC3-selective activity) [2], the 8-methyl-4-chlorophenyl substitution pattern of CAS 107027-43-0 offers a distinct chemotype within this pharmacophore class. Its XLogP3 of 4.4 and LogP of 5.50 position it for systematic derivatization aimed at improving solubility and target engagement while maintaining the quinoline-4-carboxylic acid recognition element.

Structure-Activity Relationship (SAR) Studies on 8-Substituted Quinoline Anti-Infective Agents

The quinoline-4-carboxylic acid scaffold has established precedence in antimalarial drug discovery, with derivatives showing activity against chloroquine-sensitive (NF54) and multiresistant (K1) strains of Plasmodium falciparum, and in vivo reduction of parasitemia (98.1%) in P. berghei-infected mice [3]. The 8-methyl substituent on the target compound is a key structural variable: published SAR on 8-substituted quinolines indicates that the 8-position modulates both potency and cytotoxicity, making CAS 107027-43-0 a relevant comparator for probing the contribution of 8-methyl versus 8-H, 8-fluoro, or 8-methoxy analogs in anti-infective screening cascades.

NCI DTP Follow-Up Screening Based on NSC 40410 Repository Status

The assignment of NSC 40410 indicates that this compound was formally accessioned into the NCI-60 cell line screening repository. Researchers pursuing NCI COMPARE analysis or seeking to contextualize new quinoline-based screening hits against historical NCI data can reference this NSC entry. Procurement of CAS 107027-43-0 is justified for laboratories engaged in NCI-style anticancer screening or for those wishing to benchmark new analogs against a compound with documented NCI repository history, even in the absence of publicly disclosed screening results .

Physicochemical Probe for LogP-Dependent Cellular Uptake Studies in the Quinoline Series

With a measured/computed LogP range of 4.4–5.5, the target compound sits near the upper boundary of Lipinski Rule-of-5 space (LogP ≤5). Its TPSA of 50.2 Ų and rotatable bond count of 2 make it a useful physicochemical probe for studying how incremental lipophilicity changes (e.g., via ester prodrug formation or amidation at the 4-COOH) affect cellular permeability, solubility, and non-specific protein binding in the quinoline chemical series. The ΔLogP of +0.4 versus the des-methyl analog provides a controlled system for isolating the contribution of a single methyl group to membrane partitioning behavior [4].

Application
Selection Property
Validation Focus
Focused library synthesis
4-COOH derivatization handle
Kinase / HDAC inhibitor pharmacophore context
Anti-infective SAR studies
8-Methyl substitution pattern
Potency and cytotoxicity endpoint review
Anticancer screening campaigns
NSC 40410 repository status
NCI-style screening context and benchmark analysis
Cellular uptake probe studies
LogP window (4.4–5.5)
Membrane partitioning and protein binding assessment
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